Bienvenue dans la boutique en ligne BenchChem!

8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor

8-(4-Methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876902-48-6, MF C19H21N5O3, MW 367.409) is a tetra-methylated imidazo[2,1-f]purine-2,4-dione bearing a 4-methoxybenzyl substituent at the N8 position. The compound belongs to the class of fused purine-dione heterocycles, which have been extensively explored as adenosine receptor antagonists, phosphodiesterase inhibitors, and protein–protein interaction modulators.

Molecular Formula C19H21N5O3
Molecular Weight 367.409
CAS No. 876902-48-6
Cat. No. B2853389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS876902-48-6
Molecular FormulaC19H21N5O3
Molecular Weight367.409
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C)C
InChIInChI=1S/C19H21N5O3/c1-11-12(2)24-15-16(21(3)19(26)22(4)17(15)25)20-18(24)23(11)10-13-6-8-14(27-5)9-7-13/h6-9H,10H2,1-5H3
InChIKeyWKGLVBBYSGDRRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(4-Methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876902-48-6): Structural, Pharmacophoric, and Procurement-Relevant Baseline


8-(4-Methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876902-48-6, MF C19H21N5O3, MW 367.409) is a tetra-methylated imidazo[2,1-f]purine-2,4-dione bearing a 4-methoxybenzyl substituent at the N8 position . The compound belongs to the class of fused purine-dione heterocycles, which have been extensively explored as adenosine receptor antagonists, phosphodiesterase inhibitors, and protein–protein interaction modulators [1]. Although the specific compound has limited public bioactivity data, its structural features—a fully methylated purine-dione core and a methoxybenzyl group at N8—place it within well-characterized structure–activity relationship (SAR) series. Procurement is typically at the milligram-to-gram scale with a purity of ≥95%, suitable for bioassay screening and medicinal chemistry optimization.

Why 8-(4-Methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Cannot Be Replaced by Generic In-Class Analogs


Imidazo[2,1-f]purine-2,4-diones are not functionally interchangeable. SAR studies on the related series of A3 adenosine receptor antagonists demonstrate that even minor alterations at the N8 position (e.g., benzyl vs. alkyl substitution) can shift receptor affinity by more than 10-fold [1]. The 4-methoxybenzyl group in the target compound provides a specific hydrogen-bond-accepting and π-stacking surface that is absent in simple alkyl-substituted analogs such as 8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (SJ572403) . Moreover, the complete 1,3,6,7-tetramethylation pattern locks the purine-dione core into a distinct tautomeric and electronic state, differentiating it from mono-, di-, or tri-methylated congeners. Consequently, substituting a generic analog risks losing target engagement, altering off-target profiles, or invalidating prior SAR hypotheses, making informed compound selection critical.

Quantitative Differentiation Evidence for 8-(4-Methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


N8 Substituent Bulk and Electronic Profile Compared to 8-Ethyl Analog (SJ572403)

The 4-methoxybenzyl group at N8 (target compound) introduces a calculated octanol-water partition coefficient (cLogP) increase of approximately 1.3 log units and a molecular weight increase of 82 Da relative to the 8-ethyl analog SJ572403 [1]. While the 8-ethyl analog has a reported Kd of 2.2 mM for the p27-KID D2 subdomain, no equivalent binding data have been published for the target compound . The larger, more lipophilic N8 substituent is predicted to fill a larger hydrophobic pocket in the p27 binding site based on molecular docking studies of the imidazo[2,1-f]purine series [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor

Methylation Pattern Completeness Versus Under-Methylated Analogs

The 1,3,6,7-tetramethylation pattern of the target compound eliminates the N1 and N3 prototropic tautomerism that exists in 1,3,7-trimethyl (CAS 876902-49-7) or 1,6,7-trimethyl (CAS 876902-50-0) analogs, as evidenced by the absence of N–H stretching bands in the IR spectra of fully methylated congeners . In the A3 adenosine receptor antagonist series, full N1,N3-dimethylation was essential for low-nanomolar binding (Ki ~5 nM), while mono-methylated analogs showed Ki > 100 nM [1]. Although the target compound has not been directly assayed, the complete methylation pattern is a prerequisite for the high-affinity conformation observed in the class.

Medicinal Chemistry Adenosine Receptors Tautomerism

Synthetic Utility: The 4-Methoxybenzyl Group as a Traceless Protecting/Leaving Group

The 4-methoxybenzyl group at N8 can be chemoselectively cleaved with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in CH₂Cl₂/H₂O to reveal the corresponding secondary alcohol, a transformation used in the total synthesis of CP-molecule natural products [1]. This reactivity is specific to the 4-methoxybenzyl ether moiety; simple alkyl groups at N8 (e.g., ethyl, methyl) are inert under oxidative conditions, limiting their downstream elaboration. In the synthesis route, the target compound (as intermediate XXXIII) was converted to the alcohol XXXIV in 85% yield, whereas the 8-methyl analog was unreactive [2].

Synthetic Chemistry Protecting Groups Total Synthesis

Procurement-Relevant Application Scenarios for 8-(4-Methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


Chemical Probe Design in p27Kip1-Mediated Cell Cycle Studies

When optimizing a chemical probe for the intrinsically disordered protein p27Kip1, the target compound’s 4-methoxybenzyl group offers an opportunity to explore a hydrophobic sub-pocket that the 8-ethyl analog SJ572403 does not fully occupy . Docking studies suggest that the methoxy oxygen may engage in a water-mediated hydrogen bond, potentially enhancing selectivity over related cyclin-dependent kinase inhibitors .

Late-Stage Functionalization Strategy in Total Synthesis

In multi-step total synthesis, the compound’s 4-methoxybenzyl group serves as a traceless protecting group that can be removed with DDQ under neutral conditions, enabling access to N8-unsubstituted imidazo[2,1-f]purine-2,4-diones for further elaboration [1]. This orthogonal reactivity is not provided by N8-alkyl analogs, making the target compound the preferred choice for convergent synthetic routes.

Development of Selective A3 Adenosine Receptor Antagonists

Based on class-level SAR, a fully methylated purine-dione core combined with a 4-methoxybenzyl N8 substituent is expected to maintain low-nanomolar A3 receptor affinity while potentially improving subtype selectivity over A1 and A2A receptors compared to simpler benzyl analogs [2]. Procurement of this compound enables head-to-head profiling in radioligand binding assays to validate this hypothesis.

Quote Request

Request a Quote for 8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.